molecular formula C35H44ClN3O6 B10830696 Hsp90-Cdc37-IN-3

Hsp90-Cdc37-IN-3

Cat. No.: B10830696
M. Wt: 638.2 g/mol
InChI Key: QHBZROOTFSFIMF-JVIXZCSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10792 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of CAY10792 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

CAY10792 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

CAY10792 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

CAY10792 exerts its effects by binding to heat shock protein 90 and cell division cycle 37, which are involved in the regulation of protein folding and cell cycle progression. This binding disrupts the function of these proteins, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CAY10792

CAY10792 is unique due to its specific binding affinity for both heat shock protein 90 and cell division cycle 37, which enhances its anticancer activity. Additionally, its synthetic nature allows for modifications to improve its efficacy and reduce side effects .

Properties

Molecular Formula

C35H44ClN3O6

Molecular Weight

638.2 g/mol

IUPAC Name

3-(2-chloro-4-nitroimidazol-1-yl)propyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate

InChI

InChI=1S/C35H44ClN3O6/c1-21-22-8-9-25-33(4,23(22)18-24(40)28(21)41)13-15-35(6)26-19-32(3,11-10-31(26,2)12-14-34(25,35)5)29(42)45-17-7-16-38-20-27(39(43)44)37-30(38)36/h8-9,18,20,26,41H,7,10-17,19H2,1-6H3/t26-,31-,32-,33+,34-,35+/m1/s1

InChI Key

QHBZROOTFSFIMF-JVIXZCSZSA-N

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)OCCCN6C=C(N=C6Cl)[N+](=O)[O-])C)C)C)C)O

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OCCCN6C=C(N=C6Cl)[N+](=O)[O-])C)C)C)C)O

Origin of Product

United States

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